3-Bromo-2-(difluoromethoxy)pyridine
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Overview
Description
“3-Bromo-2-(difluoromethoxy)pyridine” is a chemical compound with the molecular formula C6H4BrF2NO . It has a molecular weight of 224 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H4BrF2NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Spectroscopic and Optical Studies : The spectroscopic characterization of related bromopyridines, like 5-Bromo-2-(trifluoromethyl)pyridine, has been performed using various methods. These studies include the analysis of vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties, providing insights into the molecular structure and potential applications in materials science (Vural & Kara, 2017).
Acidic Properties and Catalysis : Research has shown that pyridine adsorption can be used to study the acidic properties of silica doped with various cations. This study is relevant for understanding the interaction of bromopyridines with surfaces, which can be important in catalysis and surface chemistry (Connell & Dumesic, 1987).
Synthesis of Bromo-imidazo[1,2-a]pyridines : A study on the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines demonstrates the utility of bromopyridines in synthesizing complex organic structures under mild conditions. This has implications for pharmaceutical and organic chemistry (Zhou et al., 2016).
Electrochemical Radical Cyclization : The electrochemical radical cyclization of bromo acetals has been improved using a specific catalyst and a sacrificial electrode, demonstrating the role of bromopyridines in facilitating complex chemical reactions (Inokuchi et al., 1994).
Suzuki Cross-Coupling Reaction : The Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine has been studied for the synthesis of novel pyridine derivatives. This demonstrates the role of bromopyridines in creating new compounds with potential applications in various fields (Ahmad et al., 2017).
X-ray Diffraction and DFT Studies : A combined experimental and computational study of bromopyridine derivatives provided insights into the synthesis, spectroscopic, and biological properties of these compounds. This research contributes to understanding the electronic and structural aspects of bromopyridines (Ghiasuddin et al., 2018).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Mechanism of Action
Target of Action
It’s known that the compound’s molecular structure and electrostatic potential can influence its interaction with biological targets .
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target molecules .
Biochemical Pathways
The compound’s effects on biochemical pathways would be determined by its interaction with its targets and the downstream effects of this interaction .
Pharmacokinetics
These properties would influence the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
These effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-(difluoromethoxy)pyridine . These factors could include the pH of the environment, the presence of other molecules, and the specific conditions of the biological system in which the compound is acting .
Properties
IUPAC Name |
3-bromo-2-(difluoromethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQNVZVXSBNLGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744763 |
Source
|
Record name | 3-Bromo-2-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214345-30-8 |
Source
|
Record name | 3-Bromo-2-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-(difluoromethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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